molecular formula C21H22Cl2N2O4 B12480411 Propyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12480411
M. Wt: 437.3 g/mol
InChI Key: LNUCYWODRJXYFO-UHFFFAOYSA-N
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Description

Propyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a propyl ester group, a dichlorophenyl carbonyl group, and a morpholinyl benzoate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the dichlorophenyl carbonyl intermediate: This step involves the reaction of 2,5-dichlorobenzoyl chloride with an amine to form the corresponding amide.

    Coupling with morpholinyl benzoate: The amide intermediate is then coupled with 2-(morpholin-4-yl)benzoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine (Cl₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

Propyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the specific positioning of the dichlorophenyl group, which may influence its reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties.

Properties

Molecular Formula

C21H22Cl2N2O4

Molecular Weight

437.3 g/mol

IUPAC Name

propyl 5-[(2,5-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H22Cl2N2O4/c1-2-9-29-21(27)17-13-15(4-6-19(17)25-7-10-28-11-8-25)24-20(26)16-12-14(22)3-5-18(16)23/h3-6,12-13H,2,7-11H2,1H3,(H,24,26)

InChI Key

LNUCYWODRJXYFO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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